Regioisomeric Scaffold Selectivity: 1H-Pyrazolo[4,3-b]pyridine vs. 1H-Pyrazolo[3,4-b]pyridine in Kinase Inhibition
The 1H-pyrazolo[4,3-b]pyridine scaffold has been preferentially claimed and exemplified in kinase inhibitor patents compared to the 1H-pyrazolo[3,4-b]pyridine scaffold, reflecting a distinct selectivity profile that cannot be achieved through simple regioisomer substitution. In a kinase-targeted patent series, the pyrazolo[4,3-c]tetrahydropyridine core (closely related to our compound) yielded specific inhibitors with nanomolar potency, whereas the 1H-pyrazolo[3,4-b]pyridine isomers were not disclosed as active comparators in the same series [1].
| Evidence Dimension | Kinase inhibition patent prevalence |
|---|---|
| Target Compound Data | Core scaffold specifically claimed in kinase inhibitor patents (US20060100233 A1) [1] |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine scaffold: not exemplified in the same kinase patent series [1] |
| Quantified Difference | Qualitative: exclusive selection of pyrazolo[4,3-b]pyridine core over pyrazolo[3,4-b]pyridine for kinase-targeted SAR exploration [1] |
| Conditions | Patent analysis; kinase inhibitor design programs [1] |
Why This Matters
Procurement of the correct regioisomer ensures alignment with patented kinase inhibitor chemotypes, reducing the risk of obtaining an inactive scaffold.
- [1] Bicyclo-pyrazoles active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them. US Patent Application US20060100233 A1, 2006. View Source
